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Compound of Interest
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1-(Cyclopropylmethyl)-1H-

imidazol-4-amine

CAS No.: 1260879-14-8

Cat. No.: B2893148

Get Quote

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development

Professionals Compound: 1-Cyclopropyl-1H-imidazol-4-amine (CAS 1001354-27-3)

Executive Summary
In preclinical drug discovery, the transition of a molecular entity from a promising in vitro hit to a

viable in vivo lead is heavily gated by its physicochemical properties. CAS 1001354-27-3 (1-

Cyclopropyl-1H-imidazol-4-amine) is a specialized heterocyclic building block frequently utilized

in the synthesis of kinase inhibitors and GPCR ligands[1].

As a Senior Application Scientist, I approach the profiling of this compound not merely by

cataloging its metrics, but by analyzing the causality behind its behavior. The interplay between

its electron-rich imidazole core, the primary exocyclic amine, and the lipophilic cyclopropyl ring

dictates its ionization state (pKa), lipophilicity (LogP), and ultimately, its thermodynamic and

kinetic solubility. This guide deconstructs these properties and provides field-proven, self-

validating experimental workflows for their empirical determination.
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Structural Causality & Physicochemical Profile
The molecular architecture of CAS 1001354-27-3 (C₆H₉N₃) presents a fascinating dichotomy of

hydrophilic and lipophilic domains[2].

The Imidazole Core & Amine (Hydrophilic): The primary amine at the 4-position of the

imidazole ring acts as an electron-donating group. This increases the electron density of the

heteroaromatic ring, subtly shifting the pKa of the endocyclic nitrogen. At physiological pH

(7.4), the compound exists primarily as a free base. At gastric pH (1.2 - 2.0), the amine

and/or the ring nitrogen become protonated, exponentially increasing aqueous solubility via

strong ion-dipole interactions with water.

The Cyclopropyl Group (Lipophilic): Substituted at the 1-position, the cyclopropyl ring

introduces steric bulk and lipophilicity. While it improves membrane permeability (enhancing

LogP), it forces water molecules to form highly ordered clathrate-like structures around it.

This entropic penalty is the primary causal factor for restricted solubility when the molecule is

in its unionized state.

Table 1: Physicochemical and Structural Data Summary
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Property Value Causality / Derivation

IUPAC Name
1-Cyclopropyl-1H-imidazol-4-

amine
Standard nomenclature[2]

CAS Number 1001354-27-3 Registry identifier[1]

Molecular Formula C₆H₉N₃ Empirical composition[1],[2]

Molecular Weight 123.16 g/mol
Favorable for Lipinski's Rule of

5[1]

SMILES C1CC1N2C=C(N=C2)N Structural topology[1]

Predicted pKa ~4.5 - 5.5 (Amine)
Electron delocalization into the

imidazole ring

Predicted LogP 0.8 - 1.2
Driven by the lipophilic

cyclopropyl moiety

TPSA ~44 Å²
Optimal for blood-brain barrier

(BBB) penetration

Solubility Dynamics: Thermodynamic vs. Kinetic
A common pitfall in early-stage development is conflating kinetic solubility with thermodynamic

solubility. For CAS 1001354-27-3, understanding the distinction is critical for downstream assay

design.

Kinetic Solubility is the concentration at which the compound precipitates when a pre-

dissolved stock (usually in DMSO) is rapidly spiked into an aqueous buffer[3]. It represents a

metastable, supersaturated state.

Thermodynamic Solubility is the absolute equilibrium concentration of the compound in a

solvent, governed by the crystal lattice energy of the solid form.
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Caption: pH-Dependent Ionization and Solubility Dynamics of CAS 1001354-27-3.

Methodological Workflows for Solubility
Determination
To ensure data integrity, the following protocols are designed as self-validating systems. Every

step includes a mechanistic rationale to prevent false positives (e.g., colloidal suspensions

being misread as dissolved solute).

Protocol 1: Thermodynamic Solubility via Shake-Flask
Method (OECD 105)
This protocol is the gold standard for determining the absolute solubility of CAS 1001354-27-3

in various biological buffers.

Step 1: Saturation

Action: Add 5 mg of solid CAS 1001354-27-3 to 1 mL of aqueous buffer (e.g., pH 1.2 HCl, pH

4.5 Acetate, pH 7.4 Phosphate) in a sealed glass vial.

Causality: A visible excess of solid must remain. This ensures the chemical potential of the

dissolved solute is equal to the pure solid, driving the system to true thermodynamic

saturation.

Step 2: Isothermal Equilibration
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Action: Agitate the vials at a constant 25.0 ± 0.1°C using an orbital shaker at 300 RPM for 24

to 72 hours.

Causality: Continuous mechanical energy overcomes the activation energy barrier of crystal

lattice dissolution. Strict temperature control is mandatory, as solubility is highly dependent

on the enthalpy of solution[3].

Step 3: Phase Separation (Critical Step)

Action: Centrifuge the suspension at 10,000 × g for 15 minutes. Carefully extract the

supernatant and pass it through a 0.22 µm PTFE syringe filter.

Causality: Failure to properly separate the phases leads to sub-micron colloidal particles

entering the analyte. This is the most common cause of artificially inflated solubility data.

Step 4: Quantification & Self-Validation

Action: Dilute the filtered supernatant and analyze via HPLC-UV (detecting the imidazole

chromophore at ~210-220 nm).

Validation: Sample at 24h, 48h, and 72h. Equilibrium is definitively validated only when the

concentration variance between consecutive time points is < 5%[3].
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Caption: Workflow for Thermodynamic Solubility Determination (OECD 105).

Protocol 2: Kinetic Solubility via Nephelometry
This method mimics the rapid dilution that occurs during in vitro bioassays when a compound is

transferred from DMSO storage into an aqueous testing environment.

Step 1: Stock Preparation

Action: Dissolve CAS 1001354-27-3 in 100% DMSO to create a 10 mM master stock.

Step 2: Serial Dilution & Aqueous Spiking
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Action: Create a concentration gradient in a 96-well plate. Rapidly spike the DMSO stock into

a pH 7.4 phosphate-buffered saline (PBS) solution. Ensure the final DMSO concentration

remains ≤ 2% v/v.

Causality: This sudden shift in solvent polarity forces the compound into a supersaturated

state. The 2% DMSO limit prevents the cosolvent from artificially enhancing the aqueous

solubility[3].

Step 3: Incubation & Nephelometric Detection

Action: Incubate at 37°C for 2 hours, then measure light scattering using a nephelometer.

Causality: When the concentration exceeds the kinetic solubility limit, the compound rapidly

nucleates and precipitates. These microparticles scatter light. The sudden inflection point on

the scattering-versus-concentration curve accurately defines the kinetic solubility boundary.

Conclusion
For CAS 1001354-27-3, successful formulation and assay design rely heavily on respecting its

structural dualities. The cyclopropyl group grants vital lipophilicity for target binding and

permeability, but exacts an entropic toll on neutral-pH solubility. By leveraging the basicity of

the primary amine and utilizing rigorous, self-validating protocols like the OECD 105 shake-

flask method, development scientists can accurately map the physicochemical boundaries of

this versatile building block, ensuring robust downstream data generation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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